REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[CH2:8](OC(OCC)CBr)[CH3:9].Br.[OH-].[Na+]>C(O)C.CC(O)C.C(Cl)Cl>[N:1]1[CH:8]=[CH:9][N:3]2[CH:4]=[CH:5][N:6]=[CH:7][C:2]=12 |f:3.4,6.7|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CN=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Name
|
|
Quantity
|
26.5 mL
|
Type
|
reactant
|
Smiles
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Br
|
Name
|
|
Quantity
|
212 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
IPA DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O.C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 70–80° C. for 17 hours
|
Duration
|
17 h
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1C=NC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |